1-(3-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-5-2-3-6-15(13)12-23-18-20-9-10-21(18)17(22)14-7-4-8-16(19)11-14/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZDSLWXSLRPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a chlorobenzoyl group, and a methyl sulfide moiety. Its molecular formula is , with a molecular weight of approximately 284.81 g/mol. The presence of the imidazole ring is crucial as it is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.81 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antitumor Activity
Research has demonstrated that compounds containing the imidazole moiety exhibit notable antitumor properties. For instance, derivatives of imidazole have shown efficacy against various cancer cell lines. A study indicated that certain imidazole derivatives inhibited the growth of cervical and bladder cancer cells with IC50 values ranging from 2.38 to 3.77 μM, demonstrating their potential as anticancer agents .
Case Study: Cytotoxicity Testing
In vitro cytotoxicity assays were conducted on human cancer cell lines, revealing that specific structural modifications in imidazole derivatives significantly influenced their antitumor activity. For example, a compound with a bulky lipophilic group exhibited enhanced activity compared to its less complex counterparts .
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. A study evaluated the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli, reporting promising results that suggest potential applications in treating bacterial infections .
Other Biological Activities
Aside from antitumor and antimicrobial effects, imidazole derivatives have been reported to possess anti-inflammatory, antidiabetic, and antioxidant activities . These diverse biological profiles make them suitable candidates for drug development.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the imidazole ring plays a pivotal role in interacting with biological targets such as enzymes and receptors involved in cell proliferation and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with key analogs, emphasizing substituent variations and biological implications:
Key Observations:
- Position 2 : Bulky substituents like (2-methylphenyl)methylsulfanyl may improve receptor binding specificity. For example, Dabuzalgron’s methoxy-linked dihydroimidazole group contributes to its α1A selectivity .
- Chlorine Position : Meta-substitution (target compound) vs. para-substitution (e.g., 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole ) influences steric and electronic interactions.
Physicochemical Properties
- Melting Points : Similar 4,5-dihydroimidazoles exhibit melting points between 120°C (e.g., 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ) and >200°C for highly substituted derivatives.
- Solubility : The thiobenzyl group may enhance lipid solubility, favoring blood-brain barrier penetration (relevant for CNS targets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
